4-[3-(Hydroxymethyl)phenoxy]phenol
Overview
Description
Synthesis Analysis
The synthesis of 4-[3-(Hydroxymethyl)phenoxy]phenol involves selective hydroxymethylation reactions where formaldehyde acts as a crucial reactant. For instance, Komiyama (1989) demonstrated that 4-(Hydroxymethyl)phenol can be selectively synthesized from phenol and formaldehyde using hydroxypropyl cyclodextrins as catalysts, showcasing an enhanced selectivity for the hydroxymethyl group at the para position of the phenol ring (Komiyama, 1989).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been extensively studied. Liu et al. (2009) explored the crystal structure of a similar compound, revealing that the phenol O and hydroxymethyl C atoms lie in the ring plane, which is essential for understanding the compound's reactivity and interaction with other molecules (Liu et al., 2009).
Chemical Reactions and Properties
The compound's chemical reactions often involve hydroxymethylation and subsequent reactions that can lead to various derivatives. For example, the selective synthesis methods using cyclodextrins highlight the compound's ability to undergo site-specific modifications, leading to a wide range of potential applications (Morozumi, Komiyama, Uetsuka, & Pitha, 1991).
Physical Properties Analysis
The physical properties of this compound derivatives, such as their melting points, solubility in various solvents, and crystalline structure, are critical for applications in material science and pharmaceuticals. The intermolecular hydrogen bonding and weak C—H⋯π interactions play significant roles in the crystalline structure of these compounds (Liu et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards various chemical groups and stability under different conditions, are crucial for synthesizing and applying this compound derivatives. The hydrogen-bonded assemblages and potential for pi-pi interactions, as discussed by Masci and Thuéry (2002), underline the compound's versatility in forming structured networks, which is beneficial for creating complex molecular architectures (Masci & Thuéry, 2002).
Scientific Research Applications
Bond Dissociation Energies and Proton Affinities
Research on substituted phenols, including compounds structurally related to 4-[3-(Hydroxymethyl)phenoxy]phenol, has investigated their O-H bond dissociation energies and proton affinities, which are crucial for understanding their chemical behavior and antioxidant properties (Chandra & Uchimaru, 2002).
Selective Synthesis Using Cyclodextrins
Cyclodextrins have been used to selectively synthesize hydroxymethylphenols from phenol, showcasing their catalytic capabilities and potential for creating specific substituted phenols (Morozumi et al., 1991), (Komiyama, 1989).
Photocatalytic Applications
Fe-based metal–organic frameworks have been studied for their selective photocatalytic activities, such as the hydroxylation of benzene to phenol, indicating potential applications of similar compounds in green chemistry and sustainable processes (Wang et al., 2015).
Synthesis and Characterization of Novel Compounds
Novel compounds with hydroxymethyl groups have been synthesized, characterized, and evaluated for their properties, such as diode application and non-linear optical analysis. These studies demonstrate the versatility and potential applications of hydroxymethylphenols in material science and electronics (Demir et al., 2015), (Ulaş, 2021).
Antioxidant Activity and Potential Uses
The antioxidant activities of phenolic compounds, including those structurally related to this compound, have been extensively studied. These compounds are of interest due to their potential health benefits and applications in food preservation and the pharmaceutical industry (Balasundram et al., 2006).
Safety and Hazards
properties
IUPAC Name |
4-[3-(hydroxymethyl)phenoxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8,14-15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOAGCNCAOJNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70981711 | |
Record name | 4-[3-(Hydroxymethyl)phenoxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70981711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63987-19-9 | |
Record name | Benzenemethanol, 3-(4-hydroxyphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063987199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[3-(Hydroxymethyl)phenoxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70981711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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